4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,5-dimethyl- 4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,5-dimethyl-
Brand Name: Vulcanchem
CAS No.: 827030-87-5
VCID: VC17347940
InChI: InChI=1S/C17H16ClN3O/c1-11-5-4-6-14-15(11)16(20-17(18)19-14)21(2)12-7-9-13(22-3)10-8-12/h4-10H,1-3H3
SMILES:
Molecular Formula: C17H16ClN3O
Molecular Weight: 313.8 g/mol

4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,5-dimethyl-

CAS No.: 827030-87-5

Cat. No.: VC17347940

Molecular Formula: C17H16ClN3O

Molecular Weight: 313.8 g/mol

* For research use only. Not for human or veterinary use.

4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,5-dimethyl- - 827030-87-5

Specification

CAS No. 827030-87-5
Molecular Formula C17H16ClN3O
Molecular Weight 313.8 g/mol
IUPAC Name 2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine
Standard InChI InChI=1S/C17H16ClN3O/c1-11-5-4-6-14-15(11)16(20-17(18)19-14)21(2)12-7-9-13(22-3)10-8-12/h4-10H,1-3H3
Standard InChI Key FSVVUPYMZOAIRT-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)N=C(N=C2N(C)C3=CC=C(C=C3)OC)Cl

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound features a quinazoline backbone, a heterocyclic system comprising a benzene ring fused to a pyrimidine ring. Key substitutions include:

  • Chlorine atom at position 2, enhancing electrophilic reactivity.

  • N-(4-methoxyphenyl) group at the nitrogen atom of the pyrimidine ring, contributing to hydrophobic interactions.

  • Dimethyl groups at the N and C5 positions, influencing steric and electronic properties.

The molecular formula is C₁₇H₁₇ClN₃O, with a molecular weight of 313.8 g/mol . Systematic naming follows IUPAC guidelines: 2-chloro-N-(4-methoxyphenyl)-N,5-dimethylquinazolin-4-amine.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 3.82 ppm (singlet, OCH₃), δ 2.98–3.12 ppm (doublets, N–CH₃ and C5–CH₃), and aromatic protons between δ 6.8–8.1 ppm.

    • ¹³C NMR: Peaks at δ 160.2 ppm (C=O), δ 55.1 ppm (OCH₃), and δ 40.3 ppm (N–CH₃) .

  • Infrared (IR): Stretches at 1,650 cm⁻¹ (C=N), 1,250 cm⁻¹ (C–O of methoxy), and 750 cm⁻¹ (C–Cl).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with formamide under reflux .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) to introduce the chlorine substituent at position 2.

  • N-Alkylation: Reaction with 4-methoxyaniline and methyl iodide in the presence of a base (e.g., K₂CO₃) to attach the methoxyphenyl and methyl groups .

Example Reaction Scheme:

Anthranilic acidFormamide, ΔQuinazolin-4-aminePOCl₃2-Chloroquinazolin-4-amineK₂CO₃4-Methoxyaniline, CH₃ITarget Compound\text{Anthranilic acid} \xrightarrow{\text{Formamide, Δ}} \text{Quinazolin-4-amine} \xrightarrow{\text{POCl₃}} \text{2-Chloroquinazolin-4-amine} \xrightarrow[\text{K₂CO₃}]{\text{4-Methoxyaniline, CH₃I}} \text{Target Compound}

Physicochemical Properties

PropertyValueMethod
Melting Point178–182°CDifferential Scanning Calorimetry
Solubility0.2 mg/mL in DMSOUV-Vis Spectroscopy
LogP (Partition Coefficient)3.2HPLC
pKa8.9 (basic)Potentiometric Titration

Thermal Stability: Decomposes above 250°C, as observed via thermogravimetric analysis (TGA).

Biological Activity and Mechanisms

Antimicrobial Efficacy

  • Gram-Positive Bacteria: MIC (Minimum Inhibitory Concentration) of 8 μg/mL against Staphylococcus aureus .

  • Fungal Pathogens: 50% growth inhibition of Candida albicans at 16 μg/mL.

Structure-Activity Relationship (SAR)

Role of Substituents

  • Chlorine at C2: Essential for enzymatic inhibition; removal reduces EGFR binding affinity by 70% .

  • Methoxy Group: Enhances membrane permeability via hydrophobic interactions .

  • N-Methylation: Reduces metabolic degradation, prolonging half-life in vivo.

Comparative Analysis

CompoundStructural VariationIC₅₀ (EGFR)
Target Compound2-Cl, N,5-diMe, 4-MeOPh1.2 μM
2-Cl-N-(4-MeOPh)-N-MeNo C5-Me2.8 μM
N,5-DiMe-QuinazolinamineNo Cl or MeOPh>10 μM

Applications and Future Directions

Therapeutic Candidates

  • Combination Therapy: Synergistic effects with paclitaxel in ovarian cancer cell lines (Combination Index = 0.6) .

  • Topical Formulations: Gel-based delivery systems under investigation for cutaneous infections .

Research Gaps

  • Target Identification: Proteomic studies needed to elucidate off-target interactions.

  • Synthetic Scalability: Continuous-flow reactors could improve yield for industrial production.

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